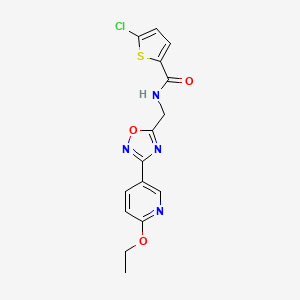

![molecular formula C15H15ClN2O4S B2681107 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-34-2](/img/structure/B2681107.png)

2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (2-CAPDM) is an organosulfur compound that has been widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a derivative of the common organosulfur compound dimethyl sulfate (DMSO), and is often used as an intermediate in the synthesis of other organosulfur compounds. As a result, 2-CAPDM has been studied for its ability to act as a catalyst in the synthesis of various drugs, as well as its potential to be used as an inhibitor of certain enzymes. In addition, 2-CAPDM has been studied for its potential to act as a pro-drug for the delivery of active pharmaceutical ingredients.

Scientific Research Applications

Synthetic Applications in Chemistry

- The synthesis of biologically and pharmaceutically significant molecules such as benzoxazinones and quinazolinones from anilides is a key application. This involves the carboxylation of ortho-C-H bonds in anilides, providing a novel strategy for assembling these molecules (Giri, Lam, & Yu, 2010).

Development of Novel Ligands and Complexes

- 2,6-Bis((phenylseleno)methyl)pyridine (L), a pincer (Se,N,Se) ligand, forms complexes with palladium, demonstrating the versatility of such compounds in catalysis and ligand development (Das, Rao, & Singh, 2009).

Photocatalysis and Hydrogen Production

- The complex [Co(dmgH)2pyCl]2+ has been used in visible light-driven hydrogen production, emphasizing the potential of such complexes in renewable energy applications (Du, Knowles, & Eisenberg, 2008).

Allosteric Modifiers in Hemoglobin

- Certain compounds structurally related to 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate are potent allosteric effectors of hemoglobin, suggesting applications in clinical or biological areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Synthesis of Atropisomeric Ligands

- Synthesis of 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone (MPQ) and its analogues demonstrates the utility in creating atropisomeric ligands for catalysis (Dai, Wong, & Virgil, 1998).

Cross-Coupling Catalysis

- The combination of photoredox catalysis and nickel catalysis has enabled selective coupling of saturated and unsaturated carbons, indicating the role of compounds like 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate in advanced organic synthesis techniques (Zuo, Ahneman, Chu, Terrett, Doyle, & MacMillan, 2014).

C-H Functionalization

- Tandem copper(I)-catalyzed C-S coupling/C-H functionalization processes demonstrate the compound's potential in novel synthetic methodologies (Xu, Wan, Mao, & Pan, 2010).

Photophysical Effects in Metal Complexes

- Studies of metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III) reveal insights into the photophysical effects, important for understanding the behavior of similar complexes in various applications (Sprouse, King, Spellane, & Watts, 1984).

Electrocatalysis and Supercapacitors

- Nitrogen/sulfur-co-doped mesoporous carbon derived from protic salts demonstrates applications in electrocatalysis and as electrode materials for supercapacitors (Zhang, Ikoma, Ueno, Chen, Dokko, & Watanabe, 2015).

Electrochemical Reduction

- The study of electrochemical reduction at carbon and silver cathodes offers insight into the behavior of related compounds in electrochemical settings (Pasciak, Sengupta, Mubarak, Raghavachari, & Peters, 2014).

properties

IUPAC Name |

[2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDLVFDXVQAHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)

![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)

![6,7-Dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2681034.png)

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)

![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)